molecular formula C11H19N2NaO4 B2689512 sodium2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate CAS No. 2377004-61-8

sodium2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate

Cat. No.: B2689512
CAS No.: 2377004-61-8
M. Wt: 266.273
InChI Key: LYCQDOGFUSBCHS-DDWIOCJRSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the formation of the Boc-protected amine.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which provide better control over reaction parameters and improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can be used in peptide coupling reactions, where the Boc-protected amine reacts with carboxylic acids to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used under mild conditions to remove the Boc group.

    Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in peptide synthesis.

Major Products Formed

    Substitution Reactions: The major products are typically substituted pyrrolidine derivatives.

    Deprotection Reactions: The primary product is the free amine.

    Coupling Reactions: The major products are amide bonds formed between the amine and carboxylic acid groups.

Scientific Research Applications

Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein binding .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]amino}acetate
  • Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-4-yl]amino}acetate

Uniqueness

Sodium 2-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]amino}acetate is unique due to its specific stereochemistry and the position of the Boc-protected amine group. This configuration allows for selective reactions and interactions in synthetic and biological applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

sodium;2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.Na/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15;/h8,12H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCQDOGFUSBCHS-DDWIOCJRSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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